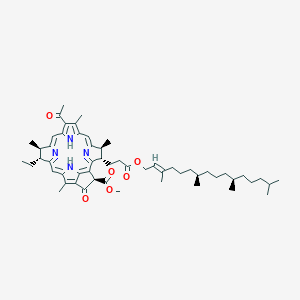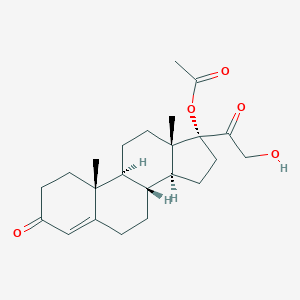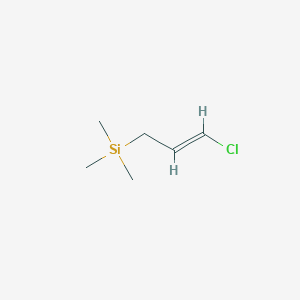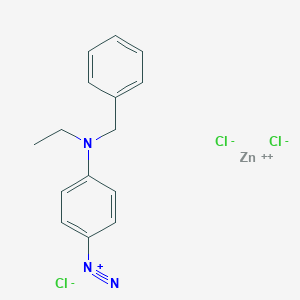
2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is a compound known for its unique structural properties and applications in various scientific fields. It contains a paramagnetic nitroxyl group, making it useful in studies involving electron spin resonance (ESR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide typically involves the reaction of 3-butylchloramine with nitrosyl chloride and benzyl alcohol, followed by reduction to obtain the target compound . This method ensures the formation of the imidazolidinol ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound often utilizes supercritical carbon dioxide (SC-CO2) techniques. This method involves forming porous poly-D,L-lactide (PDLLA) matrices and doping them with the compound in supercritical CO2, which allows for efficient encapsulation and release of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitroxyl group, affecting the compound’s paramagnetic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitrosyl chloride for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions but often include modified imidazolidinol derivatives with altered functional groups and properties .
Scientific Research Applications
2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its paramagnetic nitroxyl group. This group interacts with molecular targets and pathways involved in oxidation-reduction reactions, making it useful in studies involving free radicals and oxidative stress . The nitroxyl group can also participate in electron transfer processes, further enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (PTIO): Another compound with a similar structure and paramagnetic properties.
2,2,6,6-Tetramethyl-4-oxo-piperidine-1-oxyl (TEMPONE): A nitroxyl radical used in similar applications.
Uniqueness
2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide is unique due to its specific structural configuration, which provides distinct paramagnetic properties and reactivity. This makes it particularly valuable in ESR spectroscopy and studies involving free radicals .
Properties
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-phenylimidazol-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2)11(10-8-6-5-7-9-10)14(16)13(3,4)15(12)17/h5-9,17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJXLQAJPYPSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172123 |
Source


|
| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18796-01-5 |
Source


|
| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018796015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,5,5-Tetramethyl-4-phenyl-1-imidazolidinol 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)












